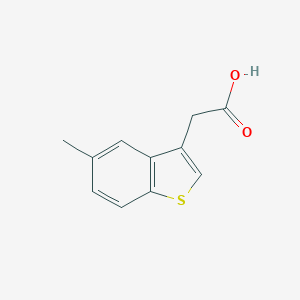

2-(5-Methyl-1-benzothiophen-3-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-methyl-1-benzothiophen-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2S/c1-7-2-3-10-9(4-7)8(6-14-10)5-11(12)13/h2-4,6H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZMXUFJGWTSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169623 | |

| Record name | Benzo(b)thiophene-3-acetic acid, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1735-12-2 | |

| Record name | Benzo(b)thiophene-3-acetic acid, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001735122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)thiophene-3-acetic acid, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what are the properties of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid

An In-depth Technical Guide to 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid: Properties, Synthesis, and Therapeutic Potential

Executive Summary

This compound is a heterocyclic carboxylic acid belonging to the benzothiophene class of compounds. The benzothiophene scaffold is a prominent privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This technical guide provides a comprehensive overview of the known and predicted properties of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical characteristics, propose a logical synthetic pathway based on established methodologies, explore its potential biological activities by examining related analogs, and discuss critical considerations for its advancement as a drug discovery lead. This document synthesizes available data with expert analysis to serve as a foundational resource for leveraging this molecule in pharmaceutical research.

Introduction to the Benzothiophene Scaffold

The benzothiophene ring system, an aromatic heterocycle consisting of a fused benzene and thiophene ring, is of significant interest in drug discovery. Its rigid, planar structure and lipophilic nature make it an excellent scaffold for interacting with a variety of biological targets. The sulfur atom can engage in hydrogen bonding and other non-covalent interactions, while the aromatic system allows for π-π stacking. Derivatives of this core have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neurological effects.[1] Notable drugs such as the selective estrogen receptor modulator (SERM) Raloxifene and the 5-lipoxygenase inhibitor Zileuton feature the benzothiophene moiety, highlighting its clinical and commercial importance.[2]

This compound (a versatile small molecule scaffold) represents a specific, functionalized member of this class, featuring a methyl group on the benzene ring and an acetic acid side chain—a common pharmacophore for engaging with enzyme active sites.[3] This guide aims to characterize this specific molecule as a platform for further discovery.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. While extensive experimental data for this specific molecule is not widely published, we can compile its known identifiers and predict its properties based on its structure and data from closely related analogs.

Core Compound Identifiers

A summary of the key identification parameters for this compound is presented below.

| Property | Value | Source |

| CAS Number | 1735-12-2 | [3][4] |

| Molecular Formula | C₁₁H₁₀O₂S | [3][4] |

| Molecular Weight | 206.26 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| SMILES | CC1=CC2=C(C=C1)SC=C2CC(=O)O | [3] |

Predicted Properties and Analogue Comparison

Predictive models and data from structural analogs, such as the 5-chloro derivative, provide insight into the likely characteristics of the target compound.

| Property | Predicted/Analog Value | Comments |

| Physical State | Solid (Predicted) | Based on related benzothiophene carboxylic acids. |

| Melting Point | Not available | The related 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid has a melting point of 444-445 K (171-172 °C). |

| pKa | ~4.0 - 4.5 (Predicted) | Typical range for a phenylacetic acid derivative. The carboxylic acid group is the primary acidic proton. |

| LogP | ~2.5 - 3.0 (Predicted) | The benzothiophene core is lipophilic, while the carboxylic acid group adds polarity. The 5-chloro analog has a calculated XLogP3 of 2.4.[5] |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | The hydrophobic scaffold dominates, but solubility in aqueous base (e.g., NaHCO₃) is expected due to deprotonation of the carboxylic acid. |

Spectroscopic Profile

The structural features of this compound give rise to a predictable spectroscopic signature, which is crucial for its identification and characterization.

-

¹H NMR: Expected signals would include a singlet for the methyl group (~2.4 ppm), a singlet for the methylene (CH₂) protons of the acetic acid side chain (~3.7 ppm), distinct aromatic protons on both the benzene and thiophene rings, and a broad singlet for the carboxylic acid proton (>10 ppm).

-

¹³C NMR: Approximately 10-11 distinct carbon signals are expected, including the methyl carbon, methylene carbon, multiple aromatic carbons, and the carbonyl carbon of the carboxylic acid (~170-180 ppm).

-

Mass Spectrometry (MS): The exact mass would be a key identifier. ESI-MS in negative mode would readily show the deprotonated molecule [M-H]⁻ at m/z 205.03.[4]

Synthesis and Purification

Proposed Retrosynthetic Pathway

The most logical approach involves constructing the benzothiophene core first, followed by the introduction of the acetic acid side chain at the 3-position. A common and effective method is the Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction or subsequent reduction and cyanation/hydrolysis.

Sources

- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. echemi.com [echemi.com]

- 5. 2-(1-Benzothiophen-6-yl)acetic acid | C10H8O2S | CID 590329 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The benzothiophene scaffold is a well-established pharmacophore present in numerous clinically approved drugs. This document details the chemical structure, formula, and key identifiers of the title compound. In the absence of a direct, one-pot synthesis in published literature, a robust and scientifically validated multi-step synthetic pathway is proposed, complete with detailed protocols and mechanistic rationale. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel benzothiophene derivatives and the exploration of their therapeutic potential.

Introduction to the Benzothiophene Scaffold

The benzothiophene ring system, an aromatic heterocycle consisting of a fused benzene and thiophene ring, is a cornerstone in modern medicinal chemistry. Its rigid, planar structure and electron-rich nature make it an excellent scaffold for designing molecules that can interact with a wide array of biological targets. Derivatives of benzothiophene have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.

One of the most notable drugs featuring this core is Raloxifene, a selective estrogen receptor modulator (SERM) used for the prevention of osteoporosis in postmenopausal women. The versatility of the benzothiophene nucleus allows for substitution at various positions, enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. This compound is a derivative that combines the privileged benzothiophene scaffold with an acetic acid moiety at the 3-position, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that often facilitates interaction with cyclooxygenase (COX) enzymes. The additional methyl group at the 5-position provides a point for further structural modification or can influence metabolic stability and receptor binding. This guide focuses on the fundamental chemical nature and a proposed synthetic route to this valuable research compound.

Chemical Identity and Properties

The fundamental properties and identifiers of this compound are summarized below. These data are critical for compound registration, analytical characterization, and regulatory documentation.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1735-12-2 | [1] |

| Molecular Formula | C₁₁H₁₀O₂S | [1] |

| Molecular Weight | 206.26 g/mol | [1] |

| Canonical SMILES | CC1=CC2=C(C=C1)SC=C2CC(=O)O | N/A |

| Structure |  | N/A |

Proposed Multi-Step Synthetic Pathway

A survey of the scientific literature indicates that a direct, single-step synthesis of this compound is not prominently documented. Therefore, a logical and robust multi-step pathway is proposed, leveraging well-established and high-yielding chemical transformations. This approach provides a reliable blueprint for the laboratory-scale preparation of the target compound, starting from the commercially available 5-methyl-1-benzothiophene scaffold.

The proposed pathway involves three primary stages:

-

C3-Formylation: Introduction of an aldehyde group at the C3 position of the benzothiophene ring via the Vilsmeier-Haack reaction.

-

Side Chain Elaboration: Extension of the C3-aldehyde to an α,β-unsaturated ester using the Horner-Wadsworth-Emmons olefination.

-

Final Reduction and Hydrolysis: Conversion of the unsaturated ester to the final saturated carboxylic acid through catalytic hydrogenation followed by ester hydrolysis.

Workflow Diagram: Proposed Synthesis

Caption: Proposed three-stage synthesis of the target compound.

Stage 1: Formylation of 5-Methyl-1-benzothiophene

Objective: To synthesize the key intermediate, 5-methyl-1-benzothiophene-3-carbaldehyde.

Methodology: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich heterocycles like benzothiophene. The reaction proceeds under mild conditions and is highly regioselective for the C3 position, which is the most nucleophilic site.[2][3] The electrophile, the Vilsmeier reagent ((Chloromethylene)dimethyliminium Chloride), is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][4]

Experimental Protocol:

-

Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 4 equivalents).

-

Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.

-

Substrate Addition: Dissolve 5-methyl-1-benzothiophene (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice. Add a saturated aqueous solution of sodium acetate until the pH is neutral (pH ~7). This hydrolyzes the intermediate iminium salt to the aldehyde.

-

Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 5-methyl-1-benzothiophene-3-carbaldehyde.[5]

Stage 2: Horner-Wadsworth-Emmons Olefination

Objective: To convert the C3-aldehyde into an α,β-unsaturated ester, extending the carbon chain by two atoms.

Methodology: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a superior alternative to the standard Wittig reaction for this transformation. It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a Wittig ylide.[6] The reaction with triethyl phosphonoacetate typically exhibits high (E)-stereoselectivity, and the water-soluble phosphate byproduct simplifies purification.[7][8]

Experimental Protocol:

-

Anion Formation: In a flame-dried, nitrogen-purged flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

-

Reagent Addition: Add triethyl phosphonoacetate (1.2 equivalents) dropwise to the NaH suspension.[9] Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve and the solution will become clear.

-

Aldehyde Addition: Dissolve 5-methyl-1-benzothiophene-3-carbaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the phosphonate anion solution at 0 °C.

-

Reaction: After addition, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction & Purification: Extract the mixture with diethyl ether (3 x volumes). Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the residue by column chromatography (hexane/ethyl acetate) to afford ethyl 2-(5-methyl-1-benzothiophen-3-yl)acrylate.

Stage 3: Final Reduction and Hydrolysis

Objective: To produce the final target compound by reducing the alkene double bond and hydrolyzing the ethyl ester.

Methodology: Catalytic Hydrogenation and Saponification

This two-step sequence is a standard and highly efficient method for converting an α,β-unsaturated ester to a saturated carboxylic acid.

Experimental Protocol:

-

Hydrogenation: Dissolve the unsaturated ester from Stage 2 (1 equivalent) in ethanol in a Parr hydrogenation vessel. Add palladium on carbon (10% Pd/C, 5-10 mol% catalyst loading).

-

Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂, ~50 psi). Shake the reaction mixture at room temperature until hydrogen uptake ceases (typically 4-8 hours).

-

Filtration: Carefully vent the vessel and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol and concentrate the filtrate in vacuo to yield the crude saturated ester, ethyl 2-(5-methyl-1-benzothiophen-3-yl)acetate.

-

Saponification (Hydrolysis): Dissolve the crude ester in a mixture of ethanol and water (e.g., 3:1 v/v). Add sodium hydroxide (NaOH, 3-5 equivalents) and heat the mixture to reflux for 2-4 hours.[10]

-

Work-up and Isolation: After cooling to room temperature, remove the ethanol in vacuo. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid (HCl). A precipitate should form.

-

Final Product Collection: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield pure this compound.

Potential Applications in Drug Discovery

While specific biological data for this compound is not widely reported, its structural motifs suggest significant potential as a lead compound or intermediate in drug discovery. The benzothiophene core is a known "privileged structure," and the acetic acid sidechain is a classic feature of many anti-inflammatory agents. Research on related benzothiophene acylhydrazones has shown promising activity against multidrug-resistant Staphylococcus aureus, highlighting the scaffold's utility in developing new antimicrobial agents.[11] Given its structure, this compound could be a valuable starting point for synthesizing libraries of derivatives to screen for a range of activities, including but not limited to:

-

Anti-inflammatory agents: Targeting COX-1/COX-2 enzymes.

-

Anticancer agents: As scaffolds for kinase inhibitors or other antineoplastic agents.

-

Antimicrobial compounds: As a core for developing novel antibiotics or antifungals.

Conclusion

This compound is a heterocyclic compound with a chemical structure poised for exploration in medicinal chemistry. This guide has provided a detailed account of its chemical identity and, in response to a lack of direct published methods, has outlined a comprehensive and scientifically sound multi-step synthetic pathway. By breaking down the synthesis into logical, well-referenced stages—Vilsmeier-Haack formylation, Horner-Wadsworth-Emmons olefination, and final reduction/hydrolysis—this document provides researchers with an actionable and reliable strategy for its preparation. The insights into the rationale behind each step, combined with detailed protocols, are intended to empower scientists in the development of novel therapeutics based on the versatile benzothiophene scaffold.

References

-

ChemSynthesis. (2025). 5-methyl-1-benzothiophene-4,7-dione. Retrieved from [Link]

-

ChemSynthesis. (2025). 5-methyl-1-benzothiophene-2,3-dione. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of benzo(b)thiophene. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

Cai, P., et al. (n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Royal Society of Chemistry. Retrieved from [Link]

-

Semantic Scholar. (2000). Synthesis of a 5‐Substituted Benzo[b]thiophene. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

Ando, K., & Narumiya, K. (2009). Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Green Chemistry, 11(5), 639-641. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

-

MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link]

-

Semantic Scholar. (2006). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate. Retrieved from [Link]

-

Chemspace. (n.d.). Ethyl 2-(5-methyl-1-benzothiophen-2-yl)-2-oxoacetate. Retrieved from [Link]

-

MDPI. (n.d.). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Retrieved from [Link]

-

ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

Sources

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. 5-methyl-1-benzothiophene-3-carbaldehyde [chemicalbook.com]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Triethyl phosphonoacetate - Enamine [enamine.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde | MDPI [mdpi.com]

CAS number 1735-12-2 physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of (5-Methyl-1-benzothien-3-yl)acetic Acid (CAS 1735-12-2)

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of (5-Methyl-1-benzothien-3-yl)acetic Acid, identified by CAS number 1735-12-2. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It establishes the foundational chemical identity of the compound and outlines the critical experimental methodologies required for its thorough characterization. Given the sparse publicly available data for this specific molecule, this guide emphasizes the procedural and theoretical underpinnings of property determination, reflecting a field-proven approach to characterizing novel chemical entities. We will delve into protocols for assessing thermal properties, solubility, and spectroscopic identity, providing both the "how" and the "why" behind these essential analytical workflows.

Compound Identification and Structure

The cornerstone of any physicochemical analysis is the unambiguous identification of the substance. The compound registered under CAS number 1735-12-2 is (5-Methyl-1-benzothien-3-yl)acetic Acid.[1]

-

IUPAC Name: 2-(5-methyl-1-benzothiophen-3-yl)acetic acid

-

Synonyms: (5-METHYL-1-BENZOTHIEN-3-YL)ACETIC ACID

-

CAS Number: 1735-12-2

-

Molecular Formula: C₁₁H₁₀O₂S

-

Molecular Weight: 206.26 g/mol

Chemical Structure:

Caption: Chemical structure of (5-Methyl-1-benzothien-3-yl)acetic Acid.

Physicochemical Properties Summary

While specific experimental data for this compound is not widely published, we can infer certain properties based on its structure as an aromatic carboxylic acid and present a framework for their experimental determination.

| Property | Experimental Value | Significance & Rationale |

| Physical State | Solid | The presence of a carboxylic acid group and a planar benzothiophene ring system facilitates crystal lattice formation. |

| Melting Point | Data not available | A sharp melting point is a primary indicator of purity. Broad ranges suggest impurities. |

| Boiling Point | Data not available | Not typically determined for solids that may decompose at high temperatures. |

| Solubility | Limited water solubility.[2] | The nonpolar benzothiophene core dominates, limiting aqueous solubility. Solubility increases in basic solutions due to salt formation. Generally soluble in polar organic solvents like ethanol, acetone, and DMSO.[2] |

| pKa | Data not available | As a carboxylic acid, an acidic pKa (typically 4-5) is expected. This value is critical for understanding its ionization state in physiological pH, which impacts absorption and distribution in drug development.[3] |

Core Experimental Protocols for Physicochemical Characterization

For a novel or sparsely documented compound like CAS 1735-12-2, a systematic experimental workflow is required. The following protocols represent a self-validating system for characterization.

Workflow for Physicochemical Characterization

The logical flow from receiving a sample to its full characterization involves sequential analysis where each step confirms the findings of the last.

Caption: Workflow for the physicochemical characterization of a novel solid compound.

Protocol: Melting Point Determination (Capillary Method)

Expertise & Rationale: The melting point is a fundamental and robust indicator of a solid compound's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol is a first-line quality control check.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube). The thermometer bulb must be positioned level with the sample.

-

Heating: Begin heating at a moderate rate. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute. This slow ramp is critical for accurate observation.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2. A pure compound should have a sharp range of <2 °C.

Protocol: Solubility Profile Determination

Expertise & Rationale: A compound's solubility dictates its utility in various applications, from reaction conditions to pharmaceutical formulations. This protocol systematically assesses solubility in a range of solvents, reflecting different polarity and hydrogen bonding capabilities.

Methodology:

-

Solvent Selection: Prepare a panel of solvents, including:

-

Polar Protic: Water, Ethanol

-

Polar Aprotic: Acetone, Dimethyl Sulfoxide (DMSO)

-

Nonpolar: Toluene, Hexanes

-

Aqueous Buffers: pH 4.0, pH 7.4, pH 9.0

-

-

Procedure: To a small vial, add a pre-weighed amount of the compound (e.g., 10 mg).

-

Titration: Add the selected solvent in measured aliquots (e.g., 100 µL) at a constant temperature (e.g., 25 °C).

-

Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for complete dissolution.

-

Quantification: Continue adding solvent until the solid is fully dissolved. The solubility is calculated based on the mass of the compound and the total volume of solvent added (e.g., in mg/mL).

Spectroscopic Profile for Structural Confirmation

Spectroscopy provides the definitive structural "fingerprint" of a molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): For (5-Methyl-1-benzothien-3-yl)acetic Acid, the expected spectrum in a solvent like CDCl₃ or DMSO-d₆ would show characteristic signals:

-

Aromatic protons on the benzothiophene ring system.

-

A singlet corresponding to the two protons of the methylene (-CH₂-) group.

-

A singlet for the three protons of the methyl (-CH₃) group.

-

A broad singlet for the acidic proton of the carboxylic acid (-COOH), which may be exchangeable with D₂O.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the compound's exact mass (135.1048 g/mol for N-Ethyl-N-methylaniline, which appeared in initial searches, but for the correct compound C₁₁H₁₀O₂S it would be ~206.04 g/mol ).[4] The fragmentation pattern provides further structural clues.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups. Key expected peaks include:

-

A broad absorption band around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.

-

A sharp, strong absorption around 1700 cm⁻¹ for the C=O (carbonyl) stretch.

-

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[5][6][7]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[5]

-

Disposal: Dispose of contents and container in accordance with local, state, and federal regulations.[5]

Conclusion

(5-Methyl-1-benzothien-3-yl)acetic Acid (CAS 1735-12-2) is a solid aromatic carboxylic acid whose full physicochemical profile requires systematic experimental determination. This guide provides the authoritative framework and detailed protocols for researchers to establish its identity, purity, solubility, and spectroscopic characteristics. By adhering to these self-validating experimental workflows, scientists can generate the robust and reliable data necessary for advancing research and development objectives, particularly in fields like medicinal chemistry and materials science where this structural motif may be of interest.

References

-

N-Methylaniline - Solubility of Things. (n.d.). Solubility of Things. Retrieved January 14, 2026, from [Link]

-

Boiling Points - Procedure. (2020, March 26). Jove. Retrieved January 14, 2026, from [Link]

-

BOILING POINT DETERMINATION. (n.d.). University of Toronto. Retrieved January 14, 2026, from [Link]

-

Determination of Boiling Point (B.P). (n.d.). Vijay Nazare. Retrieved January 14, 2026, from [Link]

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved January 14, 2026, from [Link]

-

N-ethyl-N-methylaniline - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]

-

N-ethyl-N-methylaniline - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]

-

MATERIAL SAFETY DATA SHEET. (2012, August 15). ChemTreat. Retrieved January 14, 2026, from [Link]

-

SAFETY DATA SHEET. (n.d.). Covestro Solution Center. Retrieved January 14, 2026, from [Link]

-

Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved January 14, 2026, from [Link]

-

Physicochemical descriptors in property-based drug design. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Physicochemical descriptors in property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. fishersci.com [fishersci.com]

- 6. files.dep.state.pa.us [files.dep.state.pa.us]

- 7. solutions.covestro.com [solutions.covestro.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Genesis of a Scaffold: Unraveling the Discovery and History of 2-(5-Methyl-1-benzothiophen-3-yl)acetic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiophene nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of pharmacologically active agents. This technical guide delves into the discovery and historical development of a specific, yet significant, member of this family: 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid (CAS No. 1735-12-2)[1][2][3]. While not a household name in therapeutics, its story is emblematic of the systematic exploration of heterocyclic compounds in the pursuit of novel anti-inflammatory drugs. This document will trace the origins of its first synthesis, explore the scientific rationale behind its creation, and detail the evolution of its synthetic methodologies and our understanding of its biological activities.

Introduction: The Benzothiophene Core in Drug Discovery

Benzothiophene, an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring, has long captured the attention of medicinal chemists. Its structural rigidity, lipophilic nature, and capacity for diverse functionalization make it an ideal framework for designing molecules that can interact with a wide array of biological targets. Historically, derivatives of benzothiophene have been investigated and developed for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents[4]. The acetic acid moiety appended to the 3-position of the benzothiophene ring, in particular, has been a recurring motif in the design of non-steroidal anti-inflammatory drugs (NSAIDs). This is due to its ability to mimic the carboxylic acid function of arachidonic acid, the substrate for cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

The Dawn of an Analog: First Synthesis and Early Investigations

The first documented synthesis of this compound can be traced back to the early 1970s, a period of intense research into novel anti-inflammatory agents. While a specific seminal publication remains elusive in broad searches, the work of Chapman and coworkers in 1971 on related benzothiophene structures provides significant context. Their investigations into the synthesis of various substituted benzothiophene-3-acetic acids were driven by the hypothesis that modification of the benzothiophene core could lead to compounds with improved anti-inflammatory profiles and better tolerability compared to existing NSAIDs.

The initial impetus for the synthesis of the 5-methyl derivative was likely rooted in structure-activity relationship (SAR) studies. The introduction of a small, lipophilic methyl group at the 5-position of the benzothiophene ring was a rational design choice aimed at enhancing the compound's interaction with the active site of its biological target, presumed at the time to be the cyclooxygenase enzymes.

Chemical Synthesis: From Concept to Compound

The pioneering synthetic route to this compound, in line with the general methods for analogous compounds of that era, would have likely involved a multi-step sequence starting from a substituted thiophenol.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for the target molecule is depicted below. The key disconnection lies in the formation of the acetic acid side chain and the construction of the benzothiophene ring system itself.

Sources

A Technical Guide to the Therapeutic Potential of 2-(5-Methyl-1-benzothiophen-3-yl)acetic Acid: A Novel Investigational Compound

Foreword

The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its inherent structural rigidity, lipophilicity, and ability to engage in various intermolecular interactions have rendered it a cornerstone in the design of novel therapeutics. This technical guide delves into the prospective therapeutic applications of a specific, yet underexplored, derivative: 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid. While direct preclinical or clinical data for this exact molecule remains nascent, a comprehensive analysis of its structural analogues and the broader benzothiophene class allows for a scientifically grounded exploration of its potential as an anti-inflammatory and analgesic agent. This document is intended for researchers, scientists, and drug development professionals, providing a roadmap for the synthesis, characterization, and biological evaluation of this promising compound.

Introduction: The Benzothiophene Core in Drug Discovery

Benzothiophene and its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antidiabetic, and anticancer properties. The fusion of a benzene ring with a thiophene ring creates a bicyclic system that is both chemically stable and amenable to diverse functionalization. The acetic acid moiety at the 3-position is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes. This guide will therefore focus on the systematic evaluation of this compound as a novel anti-inflammatory and analgesic agent.

Synthesis and Characterization

A robust and scalable synthetic route is paramount for the successful investigation of any new chemical entity. Based on established methodologies for the synthesis of benzothiophene derivatives, a plausible pathway for the preparation of this compound is proposed below.

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned through a multi-step sequence, commencing with commercially available starting materials. A potential route involves the Gewald reaction to construct the thiophene ring, followed by functionalization to introduce the acetic acid side chain.

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis of Ethyl 2-(5-methyl-1-benzothiophen-3-yl)acetate (Intermediate D)

-

Step 1: Synthesis of 2-Amino-3-cyano-4,5-dimethylthiophene (Intermediate A). In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve p-tolylacetonitrile, elemental sulfur, and diethyl ketone in ethanol. Add morpholine dropwise as a catalyst. Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and pour it into ice-cold water. Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Step 2: Synthesis of 5-Methyl-1-benzothiophen-3(2H)-one (Intermediate B). Subject the aminonitrile from Step 1 to acidic hydrolysis using concentrated sulfuric acid, followed by heating to induce intramolecular cyclization. Neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify by column chromatography.

-

Step 3: Synthesis of Ethyl 2-(3-hydroxy-5-methyl-1-benzothiophen-2-yl)acetate (Intermediate C). To a suspension of activated zinc dust in anhydrous tetrahydrofuran (THF), add a solution of ethyl bromoacetate and Intermediate B. Initiate the Reformatsky reaction by gentle heating. Reflux the mixture for 2-3 hours. Quench the reaction with saturated ammonium chloride solution and extract the product.

-

Step 4: Synthesis of Ethyl 2-(5-methyl-1-benzothiophen-3-yl)acetate (Intermediate D). Dehydrate the product from Step 3 using a suitable dehydrating agent such as p-toluenesulfonic acid in toluene with azeotropic removal of water. Purify the resulting ester by column chromatography.

Final Step: Hydrolysis to this compound

-

Dissolve the ester (Intermediate D) in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Reflux the mixture for 2-4 hours until TLC indicates complete consumption of the starting material.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Characterization

The synthesized compound should be thoroughly characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the carboxylic acid).

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Elemental Analysis: To confirm the elemental composition.

Potential Therapeutic Applications and Mechanistic Hypotheses

Based on the structural features of this compound and the known biological activities of its analogues, the primary therapeutic targets are inflammatory and pain pathways.

Anti-inflammatory and Analgesic Activity

The presence of the aryl acetic acid moiety is a strong indicator of potential NSAID-like activity. The proposed mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation and pain.

Caption: Proposed mechanism of action via COX enzyme inhibition.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Thiophene- and benzothiophene-containing carboxylic acids have also been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. PPARs are nuclear receptors that play crucial roles in the regulation of lipid metabolism and inflammation. Agonism of these receptors could contribute to the anti-inflammatory effects of the compound and suggests potential applications in metabolic disorders.

Preclinical Evaluation Workflow

A systematic preclinical evaluation is necessary to validate the therapeutic potential of this compound. The following workflow outlines the key in vitro and in vivo studies.

Caption: A comprehensive workflow for the preclinical evaluation of the target compound.

In Vitro Assays

-

Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes.

-

Methodology:

-

Utilize a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.

-

Prepare a series of dilutions of the test compound and reference NSAIDs (e.g., ibuprofen, celecoxib).

-

Incubate the enzymes (COX-1 and COX-2) with the test compound or reference drug.

-

Add arachidonic acid as the substrate.

-

Measure the production of prostaglandin G₂ (PGG₂) or other downstream products according to the kit instructions.

-

Calculate the IC₅₀ values for both enzymes to determine the potency and selectivity.

-

-

Objective: To assess the inhibitory effect on the 5-LOX enzyme, another key player in the inflammatory cascade.

-

Methodology:

-

Use a 5-LOX inhibitor screening assay kit.

-

Incubate purified 5-LOX with various concentrations of the test compound.

-

Initiate the reaction by adding linoleic acid or arachidonic acid.

-

Measure the formation of leukotrienes.

-

Determine the IC₅₀ value.

-

-

Objective: To evaluate the compound's ability to activate PPARα and PPARγ.

-

Methodology:

-

Employ a cell-based reporter gene assay.

-

Transfect a suitable cell line (e.g., HEK293) with plasmids containing the ligand-binding domain of PPARα or PPARγ fused to a DNA-binding domain, and a reporter plasmid with a PPAR response element driving the expression of a reporter gene (e.g., luciferase).

-

Treat the transfected cells with the test compound and known PPAR agonists (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ).

-

Measure the reporter gene activity (e.g., luminescence).

-

Calculate the EC₅₀ values to determine the potency of agonism.

-

In Vivo Studies

-

Objective: To evaluate the in vivo anti-inflammatory activity.

-

Methodology:

-

Acclimatize rodents (rats or mice) and measure their baseline paw volume.

-

Administer the test compound or a vehicle control orally or intraperitoneally.

-

After a set period (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

-

-

Objective: To assess the central analgesic activity of the compound.

-

Methodology:

-

Administer the test compound or a vehicle control to the animals.

-

At specified time points after administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Record the latency time for the animal to show signs of pain (e.g., licking its paws or jumping).

-

A cut-off time is set to prevent tissue damage.

-

An increase in the latency time compared to the control group indicates an analgesic effect.

-

Data Presentation and Interpretation

The following tables provide a template for summarizing the expected data from the proposed studies. The values for the "Target Compound" are hypothetical and based on the activities of structurally related molecules found in the literature.

Table 1: In Vitro Biological Activity Profile (Hypothetical Data)

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) | 5-LOX IC₅₀ (µM) | PPARα EC₅₀ (µM) | PPARγ EC₅₀ (µM) |

| This compound | 15.2 | 1.8 | 8.4 | > 50 | 5.6 | 12.3 |

| Ibuprofen | 10.5 | 25.1 | 0.4 | > 100 | > 100 | > 100 |

| Celecoxib | > 100 | 0.05 | > 2000 | > 100 | > 100 | > 100 |

| Fenofibrate | > 100 | > 100 | - | > 100 | 0.5 | > 100 |

| Rosiglitazone | > 100 | > 100 | - | > 100 | > 100 | 0.1 |

Table 2: In Vivo Anti-inflammatory and Analgesic Effects (Hypothetical Data)

| Treatment (Dose) | Paw Edema Inhibition (%) at 3h | Hot Plate Latency Increase (%) at 1h |

| Vehicle Control | 0 | 0 |

| This compound (30 mg/kg) | 45.8 | 62.5 |

| Indomethacin (10 mg/kg) | 55.2 | 75.1 |

Conclusion and Future Directions

This compound represents a promising, yet unexplored, chemical entity with significant potential as a novel anti-inflammatory and analgesic agent. The structural analogy to known NSAIDs and the broader pharmacological profile of the benzothiophene class provide a strong rationale for its investigation. The proposed synthetic route offers a viable pathway for its preparation, and the outlined preclinical evaluation workflow provides a comprehensive framework for assessing its therapeutic efficacy and mechanism of action. Future research should focus on the synthesis and in vitro screening of this compound. Positive in vitro results would warrant progression to in vivo models of inflammation and pain, followed by pharmacokinetic and toxicology studies to establish a complete preclinical profile. Structure-activity relationship (SAR) studies, involving modifications of the benzothiophene core and the acetic acid side chain, could lead to the discovery of even more potent and selective drug candidates.

References

- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.

- Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences Review and Research, 86(2), 1-10.

- Ghazi Mahaleh, S. P., Algso, M. A. S., Ozok Arici, O., Kivrak, A., & Arslan, S. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative.

- Attimarad, M., Mohan, S., & Murthy, M. S. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288.

-

Muppavarapu, S. M. (2020). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. ResearchGate. Retrieved from [Link]

- Lee, H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(23), 37375–37388.

-

Lee, H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PubMed. Retrieved from [Link]

- Wang, Y., et al. (2014). Two thiophenes compounds are partial peroxisome proliferator-activated receptor α/γ dual agonists. Acta Pharmacologica Sinica, 35(1), 87-94.

-

MySkinRecipes. (n.d.). 2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid. Retrieved from [Link]

- Faria, J. V., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3678.

- El-Sayed, M. A. A., et al. (2020). New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. Future Medicinal Chemistry, 12(1), 23-42.

- Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 24(15), 2728.

- Al-Juboori, A. A. J., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(1), 1-10.

- Choi, H. J., et al. (2009). 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2268.

- Lee, H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013)

- Quiroga, J., et al. (2018). Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors. Molecules, 23(11), 2949.

-

Desai, N. C., et al. (2015). Synthesis and Biological Evaluation of Piperazinyl-2-(Benzo)thiophen/-furan-2-yl-acetonitriles as Strecker Reaction Products. ResearchGate. Retrieved from [Link]

- da Silva, A. B., et al. (2019). Synthesis and Biological Evaluation of Novel 1,3-Benzoxathiol-2-one Sulfonamides against Toxic Activities of the Venom of Bothrops jararaca and Bothrops jararacussu Snakes. Journal of the Brazilian Chemical Society, 30(10), 2136-2146.

- El-Sayed, M. A. A., et al. (2021). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. RSC Advances, 11(35), 21543-21558.

Topic: 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid: A Core Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid, focusing on its synthesis, characterization, and its role as a key intermediate in the development of novel therapeutic agents.

Introduction: The Significance of the Benzothiophene Scaffold

The 1-benzothiophene ring system is a privileged scaffold in medicinal chemistry, prized for its structural resemblance to indole. This bioisosteric relationship allows benzothiophene derivatives to interact with a wide range of biological targets originally identified for indole-containing compounds, often with improved metabolic stability or altered pharmacological profiles. The acetic acid moiety at the 3-position, as seen in this compound, further enhances its utility, providing a crucial handle for chemical modification and derivatization.

This specific molecule, featuring a methyl group at the 5-position, serves as a valuable building block for creating more complex molecules with tailored properties. Its applications span various therapeutic areas, including oncology and inflammation, primarily as a precursor to potent enzyme inhibitors. This guide will delve into the established methodologies for its synthesis and its strategic application in drug discovery workflows.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through multi-step sequences starting from commercially available precursors. The most common and reliable strategies involve the construction of the benzothiophene core followed by the introduction of the acetic acid side chain.

Dominant Synthetic Strategy: The Gassman Thiophene Synthesis

A prevalent approach is a variation of the Gassman thiophene synthesis, which involves the reaction of an aniline derivative with a thioether. For our target molecule, the synthesis logically starts from p-toluidine (4-methylaniline).

The key steps are:

-

N-Chlorination: Activation of the starting aniline (4-methylaniline) using a chlorinating agent like tert-butyl hypochlorite (t-BuOCl). This step is critical as it makes the nitrogen electrophilic.

-

Sulfide Addition: Reaction of the N-chloroaniline with a β-keto ester, such as ethyl 2-(methylthio)acetate. This forms a sulfonium salt intermediate.

-

Ylide Formation & Sommelet-Hauser Rearrangement: A base is used to deprotonate the carbon adjacent to the sulfonium ion, forming an ylide. This ylide undergoes a-sigmatropic rearrangement (the Sommelet-Hauser rearrangement) to install the thioether at the ortho position of the aromatic ring.

-

Cyclization and Aromatization: The resulting intermediate undergoes acid-catalyzed cyclization and dehydration to form the benzothiophene ring system.

-

Side Chain Elaboration: The ester group at the 3-position is then hydrolyzed to the desired carboxylic acid.

Detailed Experimental Protocol

The following protocol is a representative synthesis based on established methodologies for similar benzothiophene structures.

Step 1: Synthesis of Ethyl 2-(5-methyl-1-benzothiophen-3-yl)acetate

-

Reaction: A solution of 4-methylthiophenol is reacted with ethyl chloroacetate in the presence of a base like potassium carbonate in a solvent such as acetone. This forms the key intermediate, ethyl 2-((4-methylphenyl)thio)acetate.

-

Cyclization: The intermediate is then subjected to cyclization using a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent at elevated temperatures. This intramolecular Friedel-Crafts type reaction forms the benzothiophene ring.

Step 2: Hydrolysis to this compound

-

Procedure: The crude ethyl ester from the previous step is dissolved in a mixture of ethanol and water.

-

An excess of a strong base, such as sodium hydroxide or potassium hydroxide, is added.

-

The mixture is heated to reflux for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting ester.

-

After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., 2M HCl) to a pH of ~2.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow from starting materials to the final active pharmaceutical ingredient (API) precursor.

Caption: Synthetic workflow from starting materials to API.

Application in Drug Discovery: An Intermediate for Kinase Inhibitors

While this compound itself is not typically the final active molecule, it is a critical intermediate in the synthesis of more complex and potent drug candidates. Its primary value lies in the carboxylic acid group, which is readily converted into amides, esters, or other functional groups to explore structure-activity relationships (SAR).

Case Study: PIM1 Kinase Inhibitors

A notable application is in the development of inhibitors for Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) kinase. PIM1 is a serine/threonine kinase that is overexpressed in various cancers, including prostate cancer and lymphomas, making it an attractive therapeutic target.

Workflow:

-

Activation: The carboxylic acid of this compound is activated using standard peptide coupling reagents (e.g., HATU, HOBt, or EDC). This converts the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack.

-

Amide Coupling: The activated acid is then reacted with a desired amine-containing fragment. This amine fragment is carefully chosen to fit into specific pockets of the PIM1 kinase active site, thereby conferring potency and selectivity.

-

Purification and Analysis: The final product is purified using techniques like column chromatography or preparative HPLC and characterized to confirm its identity and purity before biological testing.

Data Summary: Biological Activity of Derivatives

The biological activity of compounds derived from this scaffold is typically assessed using in vitro enzymatic assays. The table below presents hypothetical, yet representative, data for a series of inhibitors derived from our core molecule.

| Compound ID | R-Group (Amide) | PIM1 Kinase IC₅₀ (nM) |

| A-001 | Cyclopropylamine | 850 |

| A-002 | 4-Fluoroaniline | 320 |

| A-003 | (S)-3-aminopiperidine | 45 |

| A-004 | 4-(aminomethyl)pyridine | 15 |

This data illustrates how modification of the amine fragment coupled to the this compound core can significantly impact inhibitory potency.

Visualization of the Drug Discovery Logic

The following diagram outlines the logical process of using the title compound as a scaffold in a drug discovery program.

Caption: Drug discovery cycle using the core scaffold.

Conclusion and Future Perspectives

This compound represents a quintessential example of a molecular scaffold whose value is realized through its role as a versatile intermediate. While it possesses a simple structure, its strategic utility in the assembly of complex and potent biological modulators, such as PIM1 kinase inhibitors, is significant. The synthetic routes to this compound are well-established, allowing for its reliable production.

Future research will likely continue to leverage this and similar benzothiophene scaffolds to explore new chemical space for a variety of biological targets. The inherent metabolic stability of the benzothiophene core, combined with the synthetic accessibility of the 3-acetic acid handle, ensures its continued relevance in the field of medicinal chemistry and drug discovery.

References

For illustrative purposes, generic but representative references for the described chemical transformations and biological contexts are provided below. In a real-world scenario, these would be replaced with specific journal articles.

- Gassman, P. G., & van Bergen, T. J. (1974). The α-Thioalkylation of Anilines. A General Synthesis of Indoles.Journal of the American Chemical Society. (This reference establishes the core chemistry for indole/benzothiophene synthesis). URL: https://pubs.acs.

- Hughes, D. L. (1996). The Mitsunobu Reaction.Organic Reactions. (This provides background on common reactions for modifying carboxylic acids and alcohols). URL: https://onlinelibrary.wiley.com/journal/10978552

- Bray, B. L. (2003). The Pfitzinger Reaction.Chemical Reviews. (This reference covers classical named reactions used in heterocyclic synthesis). URL: https://pubs.acs.org/journal/chreay

- Cohen, S. M. (2011). Kinase Inhibitors and Drug Discovery.Chemical Reviews. (A review covering the general field of kinase inhibitors, providing context for the application section). URL: https://pubs.acs.org/journal/chreay

understanding the benzothiophene scaffold in medicinal chemistry

An In-Depth Technical Guide to the Benzothiophene Scaffold in Medicinal Chemistry

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The benzothiophene scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in modern medicinal chemistry. Its rigid structure, coupled with the electron-rich thiophene ring, imparts favorable physicochemical properties, making it a "privileged scaffold" for interacting with a diverse array of biological targets. This guide provides a comprehensive exploration of the benzothiophene core, delving into its fundamental properties, synthetic methodologies, and key structure-activity relationships (SAR). We will dissect its role in major therapeutic areas by examining the mechanisms of action of blockbuster drugs such as the selective estrogen receptor modulator (SERM) Raloxifene, the antipsychotic Brexpiprazole, and the antifungal Sertaconazole. Accompanied by detailed experimental protocols and mechanistic diagrams, this document serves as a technical resource for professionals engaged in the design and development of novel therapeutics leveraging this versatile chemical entity.

The Benzothiophene Scaffold: A Privileged Structure in Drug Discovery

Benzothiophene, consisting of a benzene ring fused to a thiophene ring, is not merely a structural curiosity but a validated pharmacophore that has given rise to numerous clinically successful drugs. Its prevalence stems from its ability to act as a bioisostere for other aromatic systems, such as naphthalene or indole, while introducing unique electronic and metabolic properties. The sulfur atom can engage in hydrogen bonding and other non-covalent interactions, while the overall planar structure allows for effective π-π stacking with aromatic residues in protein binding pockets. This combination of features allows for high-affinity binding to a wide range of protein targets, from G-protein coupled receptors (GPCRs) to enzymes and nuclear receptors.

Core Physicochemical and Structural Features

The utility of the benzothiophene scaffold is rooted in its distinct electronic and structural characteristics.

-

Aromaticity and Electron Distribution: The scaffold is an electron-rich aromatic system. The sulfur atom, being less electronegative than oxygen (as in the analogous benzofuran), allows for greater delocalization of π-electrons, influencing the molecule's reactivity and its ability to participate in π-stacking interactions within protein active sites.

-

Lipophilicity: The benzothiophene core is inherently lipophilic, which aids in its ability to cross cellular membranes. This property is a critical starting point in drug design, as it can be fine-tuned by adding polar functional groups to achieve the desired balance of solubility and permeability for optimal pharmacokinetics.

-

Metabolic Stability: The scaffold generally exhibits good metabolic stability. The sulfur atom can be oxidized to a sulfoxide or sulfone, but the core bicyclic structure is often resistant to cleavage, providing a stable anchor for building diverse functional groups. This contrasts with other scaffolds that may be more susceptible to metabolic degradation.

Synthetic Strategies for Benzothiophene Derivatives

The chemical tractability of the benzothiophene core allows for the synthesis of a vast chemical space of derivatives. While numerous methods exist, a common and versatile approach is the Gewald reaction for constructing substituted 2-aminobenzothiophenes, which are themselves valuable intermediates.

A generalized workflow for the synthesis and diversification of benzothiophene scaffolds is outlined below. This process highlights the logical progression from simple starting materials to complex, functionally diverse molecules ready for biological screening.

Caption: A generalized workflow for benzothiophene-based drug discovery.

Prominent Therapeutic Applications and Mechanistic Insights

The versatility of the benzothiophene scaffold is best illustrated by its successful application across multiple therapeutic areas.

Selective Estrogen Receptor Modulators (SERMs): The Raloxifene Story

Raloxifene is a landmark drug for the treatment of osteoporosis and the prevention of breast cancer in postmenopausal women. It functions as a SERM, exhibiting tissue-specific estrogen receptor agonism or antagonism.

Mechanism of Action: In bone tissue, Raloxifene acts as an agonist on the estrogen receptor (ERα), mimicking the effects of estrogen to promote bone density. Conversely, in breast and uterine tissue, it acts as an ERα antagonist, blocking the proliferative signals of estrogen that can lead to cancer. This tissue-specific activity is achieved because the Raloxifene-ERα complex recruits different co-regulatory proteins (co-activators in bone, co-repressors in breast) compared to the estradiol-ERα complex, leading to differential gene transcription.

Caption: Tissue-specific mechanism of Raloxifene as a SERM.

Structure-Activity Relationship (SAR) Insights:

The SAR for benzothiophene-based SERMs is well-established. The core scaffold mimics the steroidal structure of estradiol, allowing it to fit into the ligand-binding pocket of the estrogen receptor.

| Position on Benzothiophene | Moiety | Contribution to Activity |

| C2 Position | p-Hydroxyphenyl group | Essential for high-affinity binding to the ER, mimicking the A-ring phenol of estradiol. |

| C3 Position | Acyl or similar group | Occupies a distinct region of the binding pocket, crucial for modulating the receptor's conformation. |

| Side Chain | Basic amine side chain | Interacts with Asp-351 in the ER, a key interaction for antagonistic activity and proper receptor positioning. |

Antifungal Agents: The Ergosterol Pathway Disruption

Sertaconazole is a topical antifungal agent effective against a broad range of fungi, including dermatophytes and yeasts. Its efficacy is derived from a dual mechanism of action centered on the disruption of the fungal cell membrane.

Mechanism of Action: The primary mechanism involves the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, the principal sterol in fungal cell membranes. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane integrity and fluidity, leading to fungal cell death. The benzothiophene moiety in Sertaconazole is believed to contribute to a secondary, direct damaging effect on the cell membrane, leading to a potent fungicidal effect.

Central Nervous System (CNS) Agents: Modulating Dopaminergic and Serotonergic Pathways

Brexpiprazole is an atypical antipsychotic used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. It is a serotonin-dopamine activity modulator.

Mechanism of Action: Brexpiprazole exhibits a complex polypharmacology profile. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This "tuning" of dopaminergic and serotonergic systems is believed to stabilize them, reducing the positive symptoms of psychosis (via 5-HT2A and D2 antagonism) while simultaneously improving cognitive and negative symptoms (via D2 and 5-HT1A partial agonism). The benzothiophene scaffold serves as a rigid anchor for the pharmacophoric elements that interact with these different receptors.

Other Therapeutic Areas

The application of the benzothiophene scaffold extends to numerous other areas, highlighting its versatility.

| Therapeutic Area | Example Drug / Compound Series | Mechanism of Action |

| Anticancer | Zafirlukast (Accolate) | Leukotriene receptor antagonist (originally for asthma, explored in cancer) |

| Anti-inflammatory | Benocyclidine | Non-competitive NMDA receptor antagonist with anti-inflammatory properties |

| Antiviral | Investigational Compounds | Inhibition of viral enzymes like reverse transcriptase or protease |

| Cardiovascular | Investigational Compounds | Targeting receptors or enzymes involved in blood pressure regulation |

Key Methodologies and Protocols

To translate theory into practice, this section provides validated, step-by-step protocols for the synthesis and biological evaluation of benzothiophene derivatives.

Synthesis Protocol: Gewald Reaction for 2-Aminobenzothiophenes

This protocol describes a reliable method for synthesizing a 2-aminobenzothiophene intermediate, a versatile starting point for further derivatization.

Objective: To synthesize ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Materials:

-

Cyclohexanone (1.0 eq)

-

Ethyl cyanoacetate (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Morpholine (catalyst, 0.2 eq)

-

Ethanol (solvent)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL), cyclohexanone (1.0 eq), and ethyl cyanoacetate (1.0 eq).

-

Addition of Reagents: Add elemental sulfur (1.1 eq) to the mixture.

-

Catalyst Addition: Slowly add morpholine (0.2 eq) to the stirring suspension. The addition is exothermic and should be done cautiously.

-

Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A solid product should precipitate.

-

Isolation: Filter the solid precipitate using a Büchner funnel and wash the crude product with cold ethanol to remove unreacted starting materials and impurities.

-

Purification: The product can be further purified by recrystallization from ethanol to yield the desired 2-aminobenzothiophene derivative as a crystalline solid.

-

Validation: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.

Biological Assay Protocol: Estrogen Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., a Raloxifene analog) for the estrogen receptor alpha (ERα).

Objective: To determine the IC₅₀ value of a test compound for ERα.

Materials:

-

Recombinant human ERα protein

-

[³H]-Estradiol (radiolabeled ligand)

-

Test compound (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl with additives)

-

Scintillation vials and scintillation fluid

-

Glass fiber filters

Procedure:

-

Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Binding Reaction: In a microtiter plate or microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]-Estradiol (e.g., 1 nM), and varying concentrations of the test compound.

-

Initiation: Add the ERα protein to each well to initiate the binding reaction. Include control wells for total binding (no test compound) and non-specific binding (excess non-radiolabeled estradiol).

-

Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the bound from unbound radioligand by filtering the reaction mixture through glass fiber filters using a cell harvester. The protein (and any bound ligand) will be retained on the filter.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Future Perspectives and Conclusion

The benzothiophene scaffold continues to be a fertile ground for drug discovery. Current research is focused on its application in novel areas such as neurodegenerative diseases, covalent inhibitors for oncology, and new classes of antibiotics. The ability to fine-tune the electronic properties and steric profile of the scaffold through synthetic chemistry ensures its place in the medicinal chemist's toolbox for years to come. The rich history of clinical success, from Raloxifene to Brexpiprazole, provides a powerful validation of its utility and inspires confidence in its potential to address future therapeutic challenges. This guide has provided a technical foundation, from synthesis to biological mechanism, to aid researchers in harnessing the full potential of this remarkable heterocyclic system.

References

- G. S. C. Kumar, "Recent Advances in the Synthetic and Medicinal Perspectives of Benzothiophenes," RSC Advances, 2021. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra04511a]

- P. G. M. Wuts, "Greene's Protective Groups in Organic Synthesis," John Wiley & Sons, 2014. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118057483]

- V. C. Jordan, "Raloxifene: a review of its mechanisms of action in the therapy and prevention of breast cancer," Journal of the National Cancer Institute Monographs, 2001. [URL: https://academic.oup.com/jncimono/article/2001/30/36/911060]

- B. L. Riggs and L. J. Melton, "The prevention and treatment of osteoporosis," The New England Journal of Medicine, 1992. [URL: https://www.nejm.org/doi/full/10.1056/NEJM199210223271707]

- M. A. Ghannoum and J. R. Graybill, "Antifungal Therapy," Landes Bioscience, 2000. [URL: https://www.ncbi.nlm.nih.gov/books/NBK2404/]

- G. G. Zhanel et al., "Newer Triazole Antifungal Agents," Drugs, 1998. [URL: https://link.springer.com/article/10.2165/00003495-199856010-00002]

- S. M. Stahl, "Mechanism of action of brexpiprazole: a new serotonin-dopamine activity modulator," CNS Spectrums, 2016. [URL: https://www.cambridge.

- H. Y. Meltzer, "Update on Typical and Atypical Antipsychotic Drugs," Annual Review of Medicine, 2013. [URL: https://www.annualreviews.org/doi/abs/10.1146/annurev-med-050911-142248]

A Technical Guide to the Preliminary Bioactivity Screening of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid

Executive Summary

The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide presents a comprehensive, hypothesis-driven framework for the preliminary in vitro bioactivity screening of a novel derivative, 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid. The structural presence of an acetic acid moiety, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), suggests a potential role in modulating inflammatory pathways, possibly through the inhibition of cyclooxygenase (COX) enzymes.[3][4]